The Core Mechanism of Cbr1-IN-5: A Technical Guide for Researchers
The Core Mechanism of Cbr1-IN-5: A Technical Guide for Researchers
For the attention of researchers, scientists, and drug development professionals, this document provides a detailed technical overview of the mechanism of action of Cbr1-IN-5, a potent inhibitor of Carbonyl Reductase 1 (CBR1).
Cbr1-IN-5 has been identified as a highly potent inhibitor of Carbonyl Reductase 1 (CBR1), an enzyme implicated in critical metabolic pathways, including the detoxification of xenobiotics and the metabolism of various clinically significant drugs.[1][2] This guide synthesizes the available data on Cbr1-IN-5, contextualizes its mechanism of action within the broader functions of CBR1, and provides relevant experimental methodologies for its study.
Cbr1-IN-5 and its Target: Carbonyl Reductase 1 (CBR1)
Cbr1-IN-5 is a potent small molecule inhibitor of CBR1, demonstrating an IC50 value of 0.1 μM.[1][3] CBR1 is a cytosolic, NADPH-dependent oxidoreductase belonging to the short-chain dehydrogenase/reductase (SDR) family.[2] It plays a significant role in the metabolism of a wide array of endogenous and exogenous carbonyl-containing compounds.[2]
The enzyme's activity is particularly relevant in the context of cancer chemotherapy. For instance, CBR1 is known to metabolize anthracyclines such as doxorubicin and daunorubicin into their less potent, cardiotoxic alcohol metabolites, doxorubicinol and daunorubicinol, respectively.[4][5] Inhibition of CBR1 is therefore a promising strategy to enhance the therapeutic efficacy of these chemotherapeutic agents and mitigate their cardiotoxic side effects.[5]
Furthermore, CBR1 is involved in cellular protection against oxidative stress by inactivating reactive lipid aldehydes.[6] Its role in tumor progression and metastasis is also an area of active investigation, with studies suggesting that CBR1 inhibition can influence cancer cell invasion and epithelial-mesenchymal transition (EMT).[6]
Quantitative Data: Inhibitory Potency of Cbr1-IN-5 and Other CBR1 Inhibitors
The inhibitory activity of Cbr1-IN-5 and other known CBR1 inhibitors is summarized in the table below. This data provides a comparative landscape of the potency of various compounds targeting CBR1.
| Inhibitor | IC50 (μM) | Substrate Used in Assay | Notes |
| Cbr1-IN-5 | 0.1 | Not specified | A potent inhibitor of CBR1.[1][3] |
| Cbr1-IN-3 | 0.034 | Not specified | A potent inhibitor of CBR1.[3] |
| Cbr1-IN-4 | 0.09 | Not specified | A human CBR1 inhibitor.[3] |
| YF-Mo1 | 1.1 | Not specified | A CBR1 inhibitor.[3] |
| Cbr1-IN-7 | 8 | Not specified | A human CBR1 inhibitor.[3] |
| (8S)-Methyl zearalenone | 0.21 | Not specified | A selective CBR1 inhibitor.[3] |
| Hydroxy-PP | 0.78 | Not specified | A potent CBR1 inhibitor.[3] |
| MonoHER | 59 (CBR1 V88), 37 (CBR1 I88) | Doxorubicin | Cardioprotectant flavonoid; IC50 varies with CBR1 isoform.[4] |
| MonoHER | 219 (CBR1 V88), 164 (CBR1 I88) | Daunorubicin | IC50 varies with CBR1 isoform.[4] |
| ASP9521 | 44.0 | Not specified | A moderate inhibitor of CBR1.[7] |
Mechanism of Action and Signaling Pathways
The primary mechanism of action of Cbr1-IN-5 is the direct inhibition of the enzymatic activity of CBR1. By binding to the enzyme, Cbr1-IN-5 prevents the reduction of its carbonyl substrates. The precise mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) for Cbr1-IN-5 has not been detailed in the available literature. However, studies of other CBR1 inhibitors, such as MonoHER, have revealed different inhibition mechanisms depending on the substrate. For example, MonoHER acts as a competitive inhibitor with respect to the substrate daunorubicin and as an uncompetitive inhibitor with the substrate menadione.[4][8]
The downstream effects of CBR1 inhibition by Cbr1-IN-5 are context-dependent and relate to the specific metabolic pathways in which CBR1 is involved.
Impact on Drug Metabolism
A key consequence of CBR1 inhibition is the modulation of the metabolism of certain drugs. In the case of anthracycline chemotherapeutics, inhibition of CBR1 by a compound like Cbr1-IN-5 would be expected to decrease the formation of cardiotoxic metabolites, thereby potentially increasing the therapeutic window of these drugs.
Caption: Cbr1-IN-5 inhibits CBR1-mediated metabolism of Doxorubicin.
Role in Oxidative Stress and Metastasis
CBR1 plays a role in cellular defense against oxidative stress.[6] Inhibition of CBR1 can lead to an increase in intracellular reactive oxygen species (ROS).[6] Elevated ROS can, in turn, influence signaling pathways that regulate cell migration and invasion. For instance, in head and neck squamous cell carcinoma (HNSCC), CBR1 inhibition has been shown to increase intracellular ROS levels, leading to the upregulation of β-catenin, a key transcription factor that induces genes related to epithelial-mesenchymal transition (EMT).[6]
Caption: Inhibition of CBR1 can promote metastasis via ROS and β-catenin.
Experimental Protocols
Detailed experimental protocols for the characterization of Cbr1-IN-5 are crucial for reproducible research. Below are representative methodologies for key experiments.
CBR1 Enzymatic Inhibition Assay
This protocol is designed to determine the IC50 of an inhibitor against recombinant human CBR1.
Materials:
-
Recombinant human CBR1 enzyme
-
NADPH
-
Substrate (e.g., menadione or daunorubicin)
-
Cbr1-IN-5 or other test inhibitors
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of Cbr1-IN-5 in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add assay buffer, NADPH (final concentration, e.g., 200 μM), and varying concentrations of Cbr1-IN-5.
-
Add the recombinant CBR1 enzyme to each well (final concentration, e.g., 5-10 nM) and incubate for a pre-determined time (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding the substrate (e.g., menadione, final concentration, e.g., 150 μM).
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, for a set period (e.g., 10-15 minutes) at 37°C.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Invasion Assay
This protocol assesses the effect of CBR1 inhibition on the invasive capacity of cancer cells.
Materials:
-
HNSCC cell lines (e.g., SNU-1041, YD10B)
-
Cell culture medium and supplements
-
Cbr1-IN-5
-
Matrigel-coated invasion chambers (e.g., Boyden chambers)
-
Serum-free medium
-
Medium containing a chemoattractant (e.g., 10% fetal bovine serum)
-
Cotton swabs
-
Methanol
-
Crystal violet stain
-
Microscope
Procedure:
-
Culture HNSCC cells to sub-confluency.
-
Treat the cells with Cbr1-IN-5 at various concentrations for a specified duration (e.g., 24-48 hours).
-
Harvest the cells and resuspend them in serum-free medium.
-
Seed a defined number of cells (e.g., 1 x 10^5) into the upper chamber of the Matrigel-coated invasion inserts. The lower chamber should contain a medium with a chemoattractant.
-
Incubate the chambers for a period that allows for invasion (e.g., 24-48 hours) at 37°C in a CO2 incubator.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Count the number of stained, invaded cells in several microscopic fields.
-
Quantify the results and compare the invasive potential of Cbr1-IN-5-treated cells to control cells.
Caption: Workflow for a cellular invasion assay to study Cbr1-IN-5 effects.
Conclusion
Cbr1-IN-5 is a valuable research tool for investigating the physiological and pathological roles of Carbonyl Reductase 1. Its high potency makes it a suitable probe for elucidating the involvement of CBR1 in drug metabolism, oxidative stress, and cancer biology. Further characterization of its binding kinetics and in vivo efficacy will be crucial for its potential development as a therapeutic agent. This guide provides a foundational understanding of Cbr1-IN-5's mechanism of action and offers standardized methodologies to facilitate further research in this area.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. gosset.ai [gosset.ai]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of polymorphic human carbonyl reductase 1 (CBR1) by the cardioprotectant flavonoid 7-monohydroxyethyl rutoside (monoHER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Carbonyl Reductase 1 Safely Improves the Efficacy of Doxorubicin in Breast Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Carbonyl Reductase 1 Enhances Metastasis of Head and Neck Squamous Cell Carcinoma through β-catenin-Mediated Epithelial-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of Polymorphic Human Carbonyl Reductase 1 (CBR1) by the Cardioprotectant Flavonoid 7-monohydroxyethyl rutoside (monoHER) - PMC [pmc.ncbi.nlm.nih.gov]
